molecular formula C23H32N2O2 B11142971 2'-cyclopentyl-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11142971
M. Wt: 368.5 g/mol
InChI Key: MWJWKHJHXONNTA-UHFFFAOYSA-N
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Description

This compound is a spirocyclic isoquinoline derivative featuring a cyclohexane ring fused to an isoquinoline core via a spiro junction at position 1,3'. Key substituents include:

  • 2'-Cyclopentyl group: Enhances lipophilicity and may influence receptor binding.
  • N-Propyl carboxamide: Modifies solubility and bioavailability, with the propyl chain offering steric bulk compared to shorter alkyl groups.

The spiro architecture confers conformational rigidity, which could optimize target engagement and metabolic stability .

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-cyclopentyl-1-oxo-N-propylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C23H32N2O2/c1-2-16-24-21(26)20-18-12-6-7-13-19(18)22(27)25(17-10-4-5-11-17)23(20)14-8-3-9-15-23/h6-7,12-13,17,20H,2-5,8-11,14-16H2,1H3,(H,24,26)

InChI Key

MWJWKHJHXONNTA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable isoquinoline derivative with a cyclohexane-based precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2’-cyclopentyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Spirocyclic Isoquinoline Cores

1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic Acid
  • Structural Differences :
    • 2'-Substituent : Phenyl vs. cyclopentyl. The phenyl group increases aromaticity but reduces steric bulk compared to cyclopentyl.
    • Functional Group : Carboxylic acid vs. N-propyl carboxamide. The acid form may reduce cell permeability due to ionization at physiological pH, whereas the carboxamide improves passive diffusion .
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid
  • Structural Differences: Spiro Ring: Cyclopentane vs. cyclohexane. 2'-Substituent: Cyclohexyl vs. cyclopentyl. Cyclohexyl’s larger size may hinder binding in sterically sensitive targets.
  • Safety and Handling: Limited toxicity data available; requires standard personal protective equipment (PPE) during handling .

Heterocyclic Analogs with Pyridoindole Cores

(S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide
  • Core Structure: Pyrido[3,4-b]indole vs. isoquinoline.
  • Substituents: 9-Methyl group: May improve metabolic stability by blocking oxidative sites.
  • Synthesis : Utilizes HATU-mediated coupling, a method applicable to carboxamide derivatives of the target compound .

Functional Group Analogs: Carboxamide Derivatives

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide
  • Structural Contrast: Non-spiro, linear hydrazinylidene ethanamide with a sulfamoylphenyl group.
  • Functional Insights: The cyano group and hydrazinylidene moiety enable strong hydrogen-bonding interactions, similar to the spiro compound’s oxo group. Sulfamoylphenyl substituent may confer sulfonamide-like biological activity (e.g., enzyme inhibition) .

Biological Activity

The compound 2'-cyclopentyl-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C20H25NO3C_{20}H_{25}NO_3, with a molecular weight of approximately 341.43 g/mol. It is characterized by a spirocyclic structure that is thought to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar spirocyclic structures. For instance, di-spirooxindole analogs have shown significant cytotoxicity against various cancer cell lines such as prostate (PC3), cervical (HeLa), and breast cancer (MCF-7 and MDA-MB231) cells. The most active compound in a related study exhibited an IC50 value of 3.7±1.0μM3.7\pm 1.0\,\mu M against PC3 cells, demonstrating the potential for similar activity in our compound of interest .

The mechanism by which spirocyclic compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Compounds like those derived from spirooxindoles have been shown to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, they may inhibit key signaling pathways involved in tumor progression.

Case Studies

Case Study 1: Cytotoxicity Assessment
A recent investigation assessed the cytotoxic effects of various spirocyclic compounds on human fibroblast BJ cell lines and multiple cancer cell lines using the MTT assay. The results indicated that while some compounds were non-toxic to normal cells, others exhibited selective toxicity towards cancer cells .

CompoundCell LineIC50 (µM)Selectivity Index
4bPC33.7>2
4aHeLa7.1>2
4cMCF-725.04<1

Case Study 2: Structure-Activity Relationship
A study focused on the structure-activity relationship (SAR) of spirooxindole derivatives showed that modifications to the isatin and cyclohexanone moieties significantly influenced their anticancer activity. For example, substituents that enhanced electron density on aromatic rings improved cytotoxicity against PC3 cells .

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